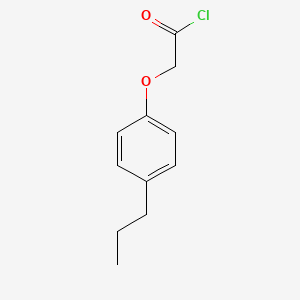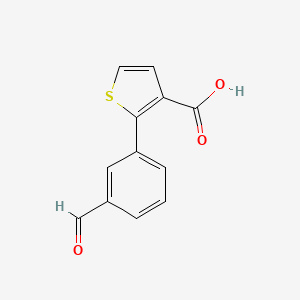
2-(3-Formylphenyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Formylphenyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a formyl group (–CHO) attached to the phenyl ring and a carboxylic acid group (–COOH) attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formylphenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-formylphenylboronic acid with thiophene-3-carboxylic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Formylphenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination, using bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)thiophene-3-carboxylic acid.
Reduction: 2-(3-Hydroxyphenyl)thiophene-3-carboxylic acid.
Substitution: 2-(3-Formylphenyl)-5-bromothiophene-3-carboxylic acid.
Applications De Recherche Scientifique
2-(3-Formylphenyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Mécanisme D'action
The mechanism of action of 2-(3-Formylphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-(3-Methylphenyl)thiophene-3-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different electronic properties.
2-(3-Hydroxyphenyl)thiophene-3-carboxylic acid: Contains a hydroxyl group, which can form hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
2-(3-Formylphenyl)thiophene-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications. The formyl group allows for further functionalization, while the carboxylic acid group enhances its solubility in polar solvents .
Propriétés
Formule moléculaire |
C12H8O3S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
2-(3-formylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H8O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-7H,(H,14,15) |
Clé InChI |
ANLINMNXWUDZJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
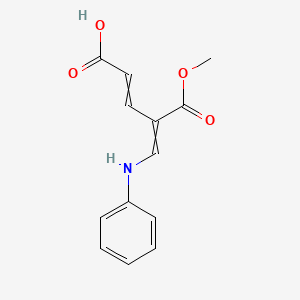
![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)

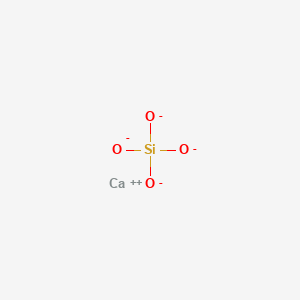
![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
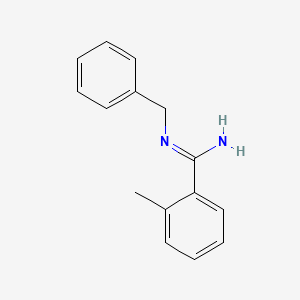
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)

![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
